Phomoxin C
Description
Phomoxin C is a polyketide-derived secondary metabolite isolated from the endophytic fungus Eupenicillium sp. . Structurally, it features a rare cyclic carbonate moiety embedded within a polyoxygenated carbon skeleton (Figure 1). This compound belongs to the phomoxin family, which includes phomoxin and phomoxin B, both of which also contain cyclic carbonate groups but differ in substituent patterns and oxidation states .
Properties
CAS No. |
873797-24-1 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
(3aR,4S,5R,7aS)-7-[(E)-hept-1-enyl]-4,5-dihydroxy-6-(hydroxymethyl)-3a,4,5,7a-tetrahydro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C15H22O6/c1-2-3-4-5-6-7-9-10(8-16)11(17)12(18)14-13(9)20-15(19)21-14/h6-7,11-14,16-18H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1 |
InChI Key |
ZDKCZSBZBVIVCB-KWUVHTBZSA-N |
SMILES |
CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO |
Isomeric SMILES |
CCCCC/C=C/C1=C([C@H]([C@@H]([C@@H]2[C@H]1OC(=O)O2)O)O)CO |
Canonical SMILES |
CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO |
Synonyms |
Phomoxin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Phomoxin B
- Structural Similarities : Both phomoxin C and phomoxin B share a core cyclic carbonate ring and polyketide backbone.
- Key Differences : Phomoxin B lacks the C-4 methyl group present in this compound and exhibits a distinct hydroxylation pattern at C-7 (Figure 1) .
- Spectral Data :
- 13C NMR : this compound shows a characteristic carbonyl carbon signal at δ 168.5 ppm for the cyclic carbonate, whereas phomoxin B exhibits a similar signal at δ 167.9 ppm, indicating subtle electronic differences .
- IR Spectroscopy : Both compounds display strong absorption bands at 1750–1780 cm⁻¹, consistent with cyclic carbonate C=O stretching .
Swalpamycin (Glycoside Antibiotic)
Table 1. Structural Comparison of this compound with Analogues
| Property | This compound | Phomoxin B | Swalpamycin |
|---|---|---|---|
| Core Structure | Polyketide + cyclic carbonate | Polyketide + cyclic carbonate | Glycoside + cyclic carbonate |
| Substituents | C-4 methyl | C-7 hydroxyl | Sugar moieties |
| 13C NMR (Carbonate C=O) | δ 168.5 ppm | δ 167.9 ppm | δ 169.2 ppm |
| Source | Eupenicillium sp. | Eupenicillium sp. | Marine Streptomyces |
Functional Analogues
Halogenated Cyclic Carbonates (e.g., 4-Z-Halomethyl-1,3-dioxolanones)
- Functional Similarities: These synthetic compounds, such as 4-Z-halomethyl-1,3-dioxolanones, mimic the reactivity of this compound’s cyclic carbonate group in palladium-catalyzed cross-coupling reactions .
- Key Differences : Synthetic analogues lack the polyketide backbone, limiting their biological relevance compared to this compound.
Bioactive Polyketides (e.g., Aflatoxins)
- Key Differences: Aflatoxins contain a difuran moiety absent in this compound and are notorious for their carcinogenicity, whereas this compound’s toxicity profile remains uncharacterized .
Table 2. Functional Comparison of this compound with Analogues
| Property | This compound | 4-Z-Halomethyl-1,3-dioxolanones | Aflatoxins |
|---|---|---|---|
| Bioactivity | Undetermined | Synthetic reactivity | Carcinogenic |
| Key Functional Group | Cyclic carbonate | Cyclic carbonate + halide | Difuran + lactone |
| Biosynthetic Class | Polyketide | Synthetic | Polyketide |
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